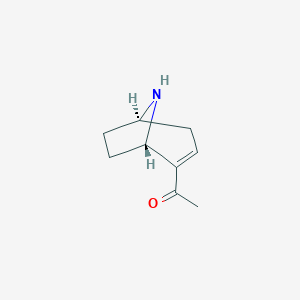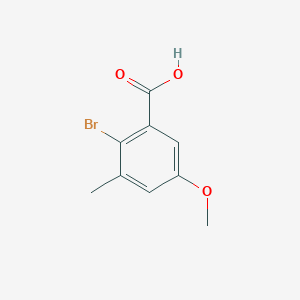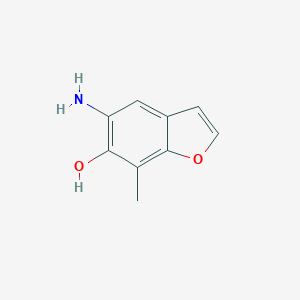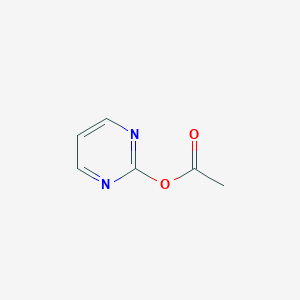
6-Fluoro-2-hydrazinylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-hydrazinylpyrimidin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has a fluorine atom and a hydrazine group attached to it. The unique structure of 6-Fluoro-2-hydrazinylpyrimidin-4-amine makes it a promising candidate for the development of new drugs that can target specific biological pathways.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is not fully understood. However, several studies have suggested that this compound acts by inhibiting specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells. For example, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell division. This inhibition leads to the accumulation of DNA damage and eventually leads to cell death.
Biochemical and Physiological Effects
6-Fluoro-2-hydrazinylpyrimidin-4-amine has several biochemical and physiological effects that make it a promising candidate for drug development. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are essential processes for the elimination of cancer cells. Additionally, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. This compound also has anti-bacterial properties, making it a potential candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Fluoro-2-hydrazinylpyrimidin-4-amine in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, making it a promising candidate for drug development. Additionally, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has a unique structure that allows it to target specific biological pathways, which can lead to the development of drugs with fewer side effects.
However, there are also some limitations to using 6-Fluoro-2-hydrazinylpyrimidin-4-amine in lab experiments. One of the main limitations is its toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in clinical settings. Additionally, the synthesis of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is a complex process that requires specialized equipment and expertise, which can limit its availability for researchers.
Orientations Futures
There are several future directions for the research on 6-Fluoro-2-hydrazinylpyrimidin-4-amine. One of the main directions is the development of new drugs that can target specific biological pathways using this compound as a lead compound. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans. Furthermore, the development of new synthesis methods for 6-Fluoro-2-hydrazinylpyrimidin-4-amine can increase its availability for researchers and accelerate the discovery of new drugs. Finally, the investigation of the mechanism of action of this compound can provide insights into the biological pathways that are involved in cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
The synthesis of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 6-chloro-2-fluoropyrimidine-4-amine with hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 6-Fluoro-2-hydrazinylpyrimidin-4-amine.
Applications De Recherche Scientifique
The unique structure of 6-Fluoro-2-hydrazinylpyrimidin-4-amine makes it a promising candidate for the development of new drugs that can target specific biological pathways. This compound has been studied extensively for its potential applications in the treatment of cancer, inflammation, and infectious diseases. Several studies have shown that 6-Fluoro-2-hydrazinylpyrimidin-4-amine has potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and leukemia. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Propriétés
Numéro CAS |
188987-87-3 |
|---|---|
Nom du produit |
6-Fluoro-2-hydrazinylpyrimidin-4-amine |
Formule moléculaire |
C4H6FN5 |
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
6-fluoro-2-hydrazinylpyrimidin-4-amine |
InChI |
InChI=1S/C4H6FN5/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H3,6,8,9,10) |
Clé InChI |
TUXRGAVAKBKONJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1F)NN)N |
SMILES canonique |
C1=C(N=C(N=C1F)NN)N |
Synonymes |
2(1H)-Pyrimidinone, 4-amino-6-fluoro-, hydrazone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)

![methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B65842.png)
![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)


![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)




